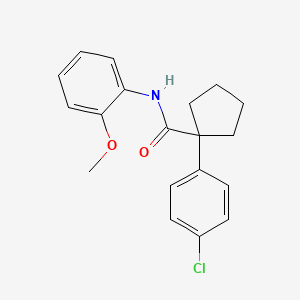
N-(4-chlorobenzyl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-3,4-dimethylbenzamide, also known as CBDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. CBDM is a member of the benzamide family and is structurally related to other compounds such as benzocaine and lidocaine.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to work by blocking the transmission of pain signals in the nervous system. N-(4-chlorobenzyl)-3,4-dimethylbenzamide is thought to interact with specific receptors in the nervous system, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to reduce pain and inflammation. It has also been shown to have anticonvulsant effects, suggesting it may have potential applications in the treatment of epilepsy. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to have antioxidant properties, which may have implications for its use in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-3,4-dimethylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has a range of potential applications, making it a versatile compound for use in different fields of science. However, there are also limitations to its use. N-(4-chlorobenzyl)-3,4-dimethylbenzamide is not well-studied in humans, and its safety and efficacy are not fully understood. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide may have different effects in different animal models, making it challenging to extrapolate findings to humans.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorobenzyl)-3,4-dimethylbenzamide. In medicine, further studies are needed to determine the safety and efficacy of N-(4-chlorobenzyl)-3,4-dimethylbenzamide in humans. Additionally, more research is needed to understand the mechanism of action of N-(4-chlorobenzyl)-3,4-dimethylbenzamide and how it interacts with specific receptors in the nervous system. In agriculture, further studies are needed to determine the efficacy of N-(4-chlorobenzyl)-3,4-dimethylbenzamide as an insecticide and its potential impact on non-target organisms. Finally, in materials science, further studies are needed to explore the potential applications of N-(4-chlorobenzyl)-3,4-dimethylbenzamide in the development of self-healing materials.
Synthesemethoden
N-(4-chlorobenzyl)-3,4-dimethylbenzamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-chlorobenzyl)-3,4-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been studied for its potential applications in various fields of science. In medicine, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to have analgesic and anti-inflammatory properties. It has been suggested as a potential alternative to traditional pain relievers such as opioids due to its lower risk of addiction and fewer side effects. N-(4-chlorobenzyl)-3,4-dimethylbenzamide has also been studied for its potential use as an insecticide in agriculture. It has been shown to be effective against a variety of pests including mosquitoes and fruit flies. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been studied for its potential applications in materials science. It has been shown to have self-healing properties and can be used in the development of self-healing materials.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-3-6-14(9-12(11)2)16(19)18-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJOIDCHBVYXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)



![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)


